molecular formula C26H23N3O2 B2454083 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide CAS No. 941920-74-7

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide

Número de catálogo B2454083
Número CAS: 941920-74-7
Peso molecular: 409.489
Clave InChI: RGRAKBBXVGFYSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide, also known as Compound 1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Pain Management Research

The study by Romero, Fernandez, & Rosales (1976) discusses a combination of pramiverine and metamizole for treating severe colic pain. The combination showed prompt relief in 94% of cases, indicating the potential effectiveness of related compounds in pain management Romero, Fernandez, & Rosales, 1976.

Anticonvulsant Research

A study by Martin et al. (1997) explores the pharmacokinetics and metabolism of D2624, an experimental anticonvulsant related to lidocaine, showing the potential applications of structurally similar compounds in the field of anticonvulsant medications Martin et al., 1997.

Parkinson's Disease Research

Christine et al. (2009) studied the neurophysiology and effects of deep brain stimulation in a patient with MPTP-induced parkinsonism, providing insights into the neurological applications of related compounds in treating Parkinson's disease Christine et al., 2009.

Antibiotic Research

Mamaril-Fishman et al. (2014) investigated GSK1322322, a peptidase deformylase inhibitor, as an antibiotic, demonstrating the potential of structurally similar compounds in antibiotic development Mamaril-Fishman et al., 2014.

Propiedades

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-29-26(31)16-15-24(28-29)21-13-8-14-22(17-21)27-25(30)18-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,23H,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRAKBBXVGFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.